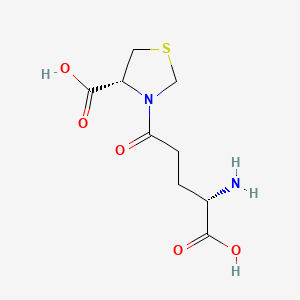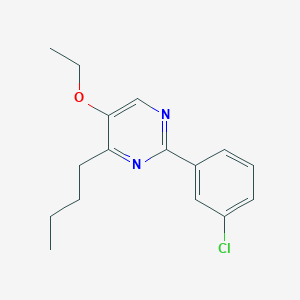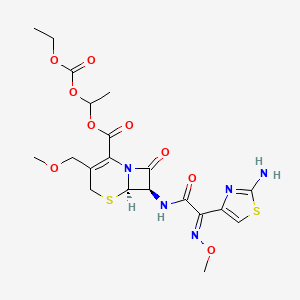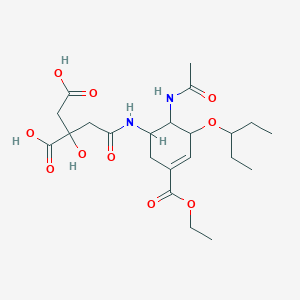
Oseltamivir citric acid Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oseltamivir citric acid Adduct is a compound formed by the combination of oseltamivir and citric acid. Oseltamivir, commonly known by its brand name Tamiflu, is an antiviral medication used to treat and prevent influenza A and B. The citric acid adduct form enhances the stability and solubility of oseltamivir, making it more effective for pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir citric acid Adduct involves the combination of oseltamivir with citric acid under controlled conditions. The process typically starts with the preparation of oseltamivir, which is synthesized from shikimic acid or quinic acid through a multi-step process. The final step involves the reaction of oseltamivir with citric acid to form the adduct .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The adduct is then purified and formulated into various pharmaceutical forms .
Analyse Des Réactions Chimiques
Types of Reactions
Oseltamivir citric acid Adduct undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions produce oxidized derivatives, reduction reactions yield reduced forms, and substitution reactions result in substituted derivatives .
Applications De Recherche Scientifique
Oseltamivir citric acid Adduct has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, the compound is used to study the mechanisms of viral inhibition and resistance.
Medicine: The compound is extensively used in the development of antiviral drugs for the treatment and prevention of influenza.
Industry: In the pharmaceutical industry, the compound is used in the formulation of antiviral medications.
Mécanisme D'action
Oseltamivir citric acid Adduct exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, the compound prevents the spread of the virus within the body. The molecular targets of oseltamivir include the neuraminidase enzymes of influenza A and B viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor with a similar mechanism of action.
Laninamivir: A long-acting neuraminidase inhibitor used for influenza treatment.
Uniqueness
Oseltamivir citric acid Adduct is unique due to its enhanced stability and solubility compared to other neuraminidase inhibitors. This makes it more effective in pharmaceutical formulations and provides a longer shelf life .
Propriétés
Formule moléculaire |
C22H34N2O10 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
2-[2-[(6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl)amino]-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C22H34N2O10/c1-5-14(6-2)34-16-9-13(20(29)33-7-3)8-15(19(16)23-12(4)25)24-17(26)10-22(32,21(30)31)11-18(27)28/h9,14-16,19,32H,5-8,10-11H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,30,31) |
Clé InChI |
QGNLWYHWTPPAFK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)O)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
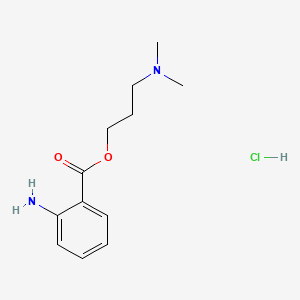
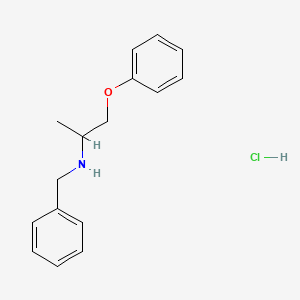
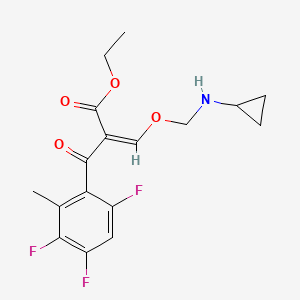
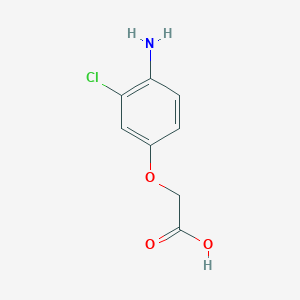
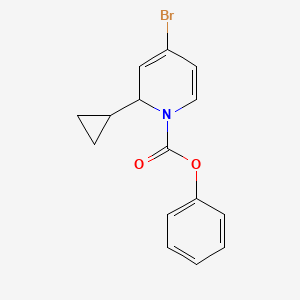

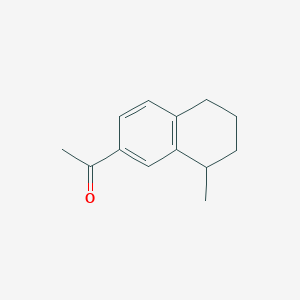
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)

